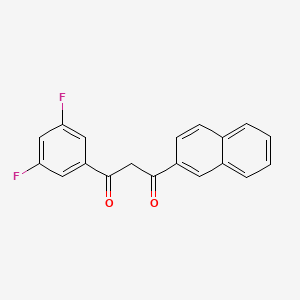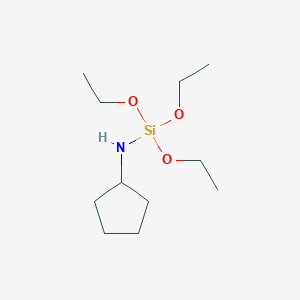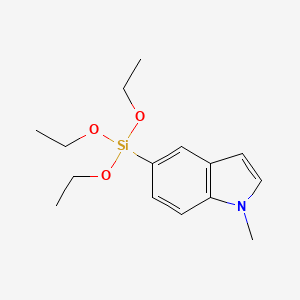
5-(Triethoxysilyl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triethoxysilyl)-1-methylindole is an organosilicon compound that features both an indole ring and a triethoxysilyl group This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethoxysilyl)-1-methylindole typically involves the reaction of 1-methylindole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-(Triethoxysilyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 1-methylindoline.
Scientific Research Applications
5-(Triethoxysilyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive materials and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which 5-(Triethoxysilyl)-1-methylindole exerts its effects is largely dependent on its ability to interact with other molecules through its triethoxysilyl group. This group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the indole ring can interact with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Triethoxysilyl)pentanoic acid: Similar in that it contains a triethoxysilyl group, but differs in its carboxylic acid functionality.
3-(Triethoxysilyl)propyl isocyanate: Another compound with a triethoxysilyl group, but with an isocyanate functionality.
Uniqueness
5-(Triethoxysilyl)-1-methylindole is unique due to the presence of both the indole ring and the triethoxysilyl group. This combination allows for unique interactions and applications that are not possible with other similar compounds. The indole ring provides a platform for biological interactions, while the triethoxysilyl group enables strong adhesion to surfaces.
Properties
CAS No. |
808770-01-6 |
|---|---|
Molecular Formula |
C15H23NO3Si |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
triethoxy-(1-methylindol-5-yl)silane |
InChI |
InChI=1S/C15H23NO3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-15-13(12-14)10-11-16(15)4/h8-12H,5-7H2,1-4H3 |
InChI Key |
ZFBCXQMOQSLNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC2=C(C=C1)N(C=C2)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
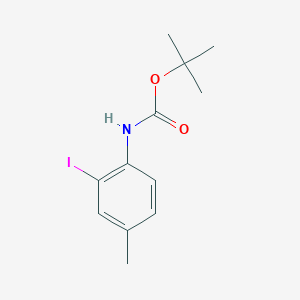

![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
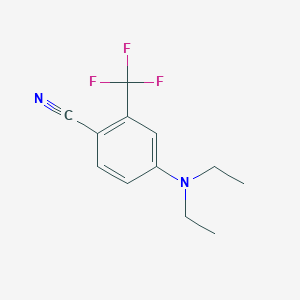
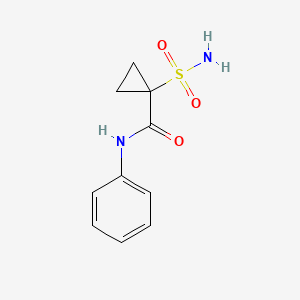
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)
